N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine
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Overview
Description
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common method includes the esterification of the chromen derivative with acetic acid, followed by the activation of the carboxylic acid group using N,N’-carbonyldiimidazole . The reaction is carried out under mild conditions to ensure the stability of the chromen ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen ring to dihydrochromen derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and amido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with cellular proteins and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- ((8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY) (PHENYL)ACETIC ACID
- 2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid
Uniqueness
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. Its combination of butyl and phenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H27NO6/c1-3-4-10-18-14-23(28)32-24-16(2)21(12-11-19(18)24)31-15-22(27)26-20(25(29)30)13-17-8-6-5-7-9-17/h5-9,11-12,14,20H,3-4,10,13,15H2,1-2H3,(H,26,27)(H,29,30)/t20-/m0/s1 |
InChI Key |
JCUJHHAQRQYQRF-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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